molecular formula C13H20O2 B13947842 1-Ethoxy-2-pentoxybenzene CAS No. 431899-18-2

1-Ethoxy-2-pentoxybenzene

Cat. No.: B13947842
CAS No.: 431899-18-2
M. Wt: 208.30 g/mol
InChI Key: GLVIMRBXUNCALJ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-pentoxybenzene is an organic compound characterized by the presence of an ethoxy group and a pentoxy group attached to a benzene ring. This compound falls under the category of ethers, which are compounds having two alkyl or aryl groups bonded to an oxygen atom. The molecular formula of this compound is C13H20O2.

Preparation Methods

The synthesis of 1-Ethoxy-2-pentoxybenzene typically involves the reaction of 1-bromo-2-pentoxybenzene with sodium ethoxide. This reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion displaces the bromide ion from the benzene ring, forming the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethoxy-2-pentoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process generally leads to the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using a mixture of concentrated nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring. Similarly, halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethoxy-2-pentoxybenzene has several scientific research applications across various fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its derivatives and metabolites.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: In industrial applications, this compound can be used as a solvent or as a precursor in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-pentoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties, leading to different biological and chemical outcomes.

For example, in biological systems, the compound may interact with enzymes or receptors, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-Ethoxy-2-pentoxybenzene can be compared with other similar compounds, such as:

    Ethoxybenzene: Also known as phenetole, this compound has a single ethoxy group attached to the benzene ring. It is less complex than this compound and has different reactivity and applications.

    Pentoxybenzene: This compound has a single pentoxy group attached to the benzene ring. It shares some similarities with this compound but lacks the additional ethoxy group, resulting in different chemical properties and uses.

    Methoxybenzene: Also known as anisole, this compound has a methoxy group attached to the benzene ring. It is structurally similar but has different reactivity due to the presence of the methoxy group instead of the ethoxy and pentoxy groups.

The uniqueness of this compound lies in its combination of ethoxy and pentoxy groups, which confer distinct chemical properties and reactivity compared to its simpler counterparts.

Properties

CAS No.

431899-18-2

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-ethoxy-2-pentoxybenzene

InChI

InChI=1S/C13H20O2/c1-3-5-8-11-15-13-10-7-6-9-12(13)14-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3

InChI Key

GLVIMRBXUNCALJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1OCC

Origin of Product

United States

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